

Application Note: Quantification of Sulfamethoxypyridazine in Plasma by HPLC-UV

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Compound of Interest

Compound Name: Sulfamethoxypyridazine

Cat. No.: B1681782

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Introduction

Sulfamethoxypyridazine is a sulfonamide antibiotic employed in veterinary medicine.[1] The monitoring of its concentration in plasma is crucial for pharmacokinetic studies and to ensure therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a specific, sensitive, and robust method for the quantification of **sulfamethoxypyridazine** in biological matrices like plasma.[1] This document provides a detailed protocol for the determination of **sulfamethoxypyridazine** in plasma using a reversed-phase HPLC-UV method.

Instrumentation, Materials, and Reagents

- Instrumentation:
 - HPLC system with a pump (quaternary or binary), autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
 - C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
 - Data acquisition and processing software.
 - Analytical balance.
 - pH meter.

- Sonicator.
- Centrifuge.
- Vortex mixer.
- Chemicals and Reagents:
 - **Sulfamethoxypyridazine** reference standard ($\geq 98\%$ purity).
 - Acetonitrile (HPLC grade).[1]
 - Methanol (HPLC grade).[1]
 - Water (HPLC grade or purified to $18.2 \text{ M}\Omega\cdot\text{cm}$).[1]
 - Potassium dihydrogen phosphate (analytical grade).[1]
 - Phosphoric acid (analytical grade).[1]
 - Human plasma (drug-free).

Experimental Protocols

1. Preparation of Solutions

- Phosphate Buffer (25 mM, pH 3.0):
 - Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to achieve a 25 mM solution.[1]
 - Adjust the pH to 3.0 using phosphoric acid.[1]
 - Filter the buffer solution through a $0.45 \mu\text{m}$ membrane filter before use.[1]
- Mobile Phase:
 - Prepare a mixture of Acetonitrile and 25 mM Phosphate Buffer (pH 3.0). A common starting ratio is 30:70 (v/v).[1]

- Degas the mobile phase using sonication or another suitable method before use.
- Standard Stock Solution (100 µg/mL):
 - Accurately weigh approximately 10 mg of the **sulfamethoxypyridazine** reference standard.
 - Transfer it to a 100 mL volumetric flask.
 - Dissolve the standard in a small amount of methanol or acetonitrile and dilute to the mark with the mobile phase.[\[1\]](#)
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 20 µg/mL).

2. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for preparing plasma samples.[\[2\]](#)[\[3\]](#)

- Pipette 200 µL of plasma sample into a microcentrifuge tube.
- Add 600 µL of ice-cold acetonitrile (a 1:3 v/v ratio of plasma to precipitating solvent is common).[\[2\]](#)
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[\[4\]](#)
- Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[\[5\]](#)
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 µL of the mobile phase.
- Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[\[1\]](#)

3. Chromatographic Conditions

The following table summarizes the recommended HPLC-UV conditions for the analysis of **sulfamethoxypyridazine**.

Parameter	Recommended Condition
HPLC Column	C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 μ m)[1]
Mobile Phase	Acetonitrile: 25 mM Phosphate Buffer (pH 3.0) (30:70, v/v)[1]
Flow Rate	1.0 mL/min
Injection Volume	20 μ L[6]
Column Temperature	30 $^{\circ}$ C[2]
Detection Wavelength	255 nm[6]
Run Time	Approximately 15 minutes

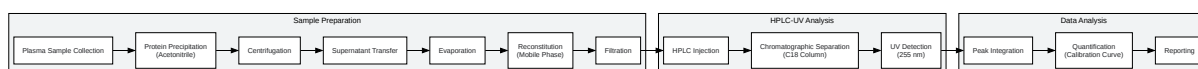
Data Presentation

Method Validation Parameters

The performance of the HPLC-UV method should be validated according to ICH guidelines. The following table presents typical validation parameters for the quantification of sulfonamides in biological samples.

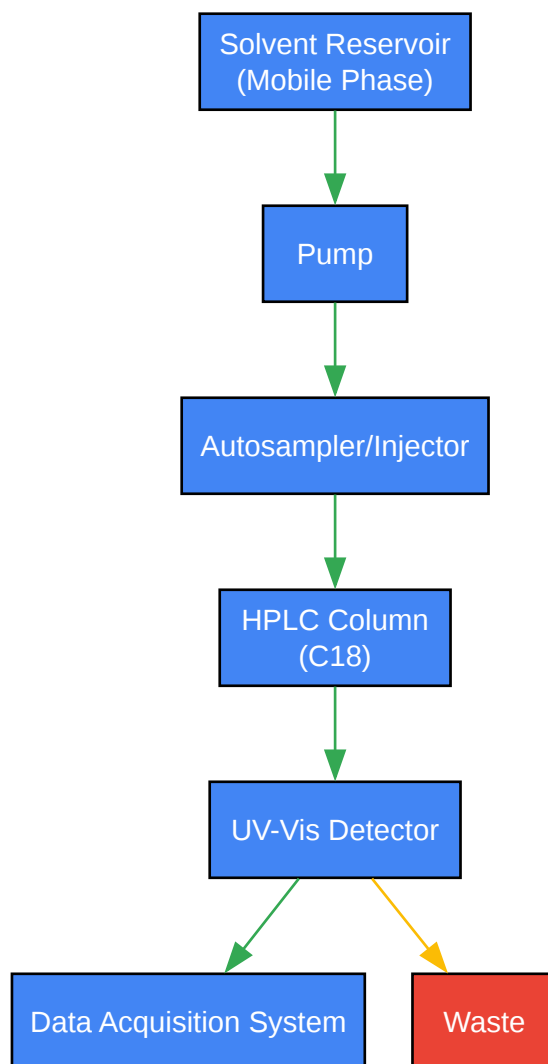
Parameter	Typical Value
Linearity Range	0.1 - 20 µg/mL
Correlation Coefficient (r ²)	> 0.995[7]
Limit of Detection (LOD)	0.05 µg/mL[8]
Limit of Quantification (LOQ)	0.11 µg/mL[6]
Accuracy (Recovery)	90 - 105%[8]
Precision (%RSD)	< 5%[2]

Visualizations



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Caption: Experimental workflow for **sulfamethoxy pyridazine** quantification in plasma.



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Caption: Logical diagram of the HPLC-UV system components.

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